Cas no 110220-54-7 ((S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2)

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 化学的及び物理的性質
名前と識別子
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- (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2
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- インチ: 1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1
- InChIKey: RNVYQYLELCKWAN-YFKPBYRVSA-N
- ほほえんだ: C([H])([H])([C@H]1COC(C)(C)O1)O
じっけんとくせい
- ようかいど: Dichloromethane; Chloroform; Ethyl Acetate; Methanol;
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 セキュリティ情報
- ちょぞうじょうけん:Refrigerator, under inert atmosphere
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D472636-100mg |
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 |
110220-54-7 | 100mg |
$ 730.00 | 2023-09-07 | ||
TRC | D472636-50mg |
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 |
110220-54-7 | 50mg |
$ 379.00 | 2023-09-07 | ||
TRC | D472636-25mg |
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 |
110220-54-7 | 25mg |
$ 201.00 | 2023-09-07 | ||
TRC | D472636-250mg |
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 |
110220-54-7 | 250mg |
$1516.00 | 2023-05-18 |
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2に関する追加情報
Research Briefing on (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 (CAS: 110220-54-7) in Chemical Biology and Pharmaceutical Applications
The compound (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 (CAS: 110220-54-7) has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and deuterium labeling. This chiral dioxolane derivative serves as a versatile intermediate in the synthesis of deuterated pharmaceuticals, enabling improved pharmacokinetic and metabolic stability studies. Recent studies highlight its role in the development of isotopically labeled drug candidates, particularly in central nervous system (CNS) therapeutics and antiviral agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing deuterated analogs of neuroactive steroids, where the deuterium incorporation at the 4-methanol position significantly reduced first-pass metabolism while maintaining blood-brain barrier permeability. Nuclear magnetic resonance (NMR) studies confirmed the stereochemical integrity of the (S)-configuration, which proved critical for receptor binding affinity. The research team utilized asymmetric catalysis to achieve >99% enantiomeric excess, with the d2-label providing distinct advantages in mass spectrometry-based metabolite tracking.
In antiviral applications, a Nature Communications paper (2024) reported the use of 110220-54-7 as a key building block for deuterated nucleoside analogs. The dioxolane ring's rigidity and the deuterated methanol moiety contributed to enhanced resistance to enzymatic degradation while preserving the compound's ability to inhibit viral polymerases. Molecular dynamics simulations revealed that the deuterium kinetic isotope effect (DKIE) at this position extended the half-life of lead compounds by 2.3-fold in liver microsome assays.
Analytical chemistry advancements have also benefited from this compound. A recent Analytical Chemistry publication detailed its use as an internal standard for LC-MS quantification of similar dioxolane-containing drugs, where its deuterium labeling provided perfect chromatographic co-elution with non-deuterated analytes while maintaining distinct mass spectral signatures. This application has become particularly valuable in clinical trial monitoring of several phase II drug candidates.
The synthetic accessibility of 110220-54-7 has seen significant improvements, with a 2024 Organic Process Research & Development report describing a continuous flow chemistry approach that increased yield to 87% while reducing solvent waste by 60% compared to traditional batch methods. This advancement addresses previous scalability challenges noted in the literature, making the compound more accessible for industrial-scale pharmaceutical production.
Future research directions highlighted in these studies include exploring the compound's potential in PROTAC (proteolysis targeting chimera) development, where its structural features could facilitate brain delivery of targeted protein degraders, and its application in the growing field of deuterium-switch drugs where strategic deuterium placement can optimize drug performance without structural modification.
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